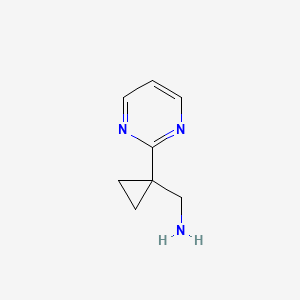

(1-(Pyrimidin-2-yl)cyclopropyl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11N3 |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

(1-pyrimidin-2-ylcyclopropyl)methanamine |

InChI |

InChI=1S/C8H11N3/c9-6-8(2-3-8)7-10-4-1-5-11-7/h1,4-5H,2-3,6,9H2 |

InChI Key |

HJFJMRBJVQVLLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CN)C2=NC=CC=N2 |

Origin of Product |

United States |

Chemical Reactivity and Transformative Processes of 1 Pyrimidin 2 Yl Cyclopropyl Methanamine

Reactions Involving the Primary Amine Functionality

The primary amine group is a versatile nucleophile and is expected to undergo a variety of common transformations.

Acylation and Sulfonylation Reactions

The primary amine is anticipated to react readily with acylating and sulfonylating agents to form the corresponding amides and sulfonamides.

Acylation: In the presence of a suitable base, such as triethylamine (B128534) or pyridine (B92270), the amine would react with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to yield N-acylated derivatives.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) under basic conditions would produce the corresponding sulfonamide. This is a standard method for protecting primary amines or introducing specific functionalities.

Table 1: Hypothetical Acylation and Sulfonylation Reactions

| Reagent | Product Class |

|---|---|

| Acetyl Chloride | N-acetyl amide |

| Benzoyl Chloride | N-benzoyl amide |

| p-Toluenesulfonyl Chloride | N-tosyl sulfonamide |

Alkylation and Arylation Processes

The nucleophilic character of the primary amine allows for the introduction of alkyl and aryl groups.

Alkylation: N-alkylation could be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-alkylated, and even quaternary ammonium (B1175870) salt products. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), would provide a more controlled route to mono-alkylated products.

Arylation: The introduction of an aryl group, such as a phenyl ring, can be accomplished through transition-metal-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, using an aryl halide and a palladium catalyst.

Condensation Reactions

The primary amine can condense with carbonyl compounds to form imines (Schiff bases). This reversible reaction typically occurs under acidic or basic catalysis with the removal of water. The resulting imine can be a stable product or an intermediate that can be subsequently reduced to a secondary amine (as in reductive amination).

Transformations of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is an electron-deficient heterocycle, which influences its reactivity, making it susceptible to nucleophilic attack and resistant to electrophilic substitution unless activated.

Substitutions and Derivatizations on the Pyrimidine Core

The pyrimidine ring itself is generally unreactive towards electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms. Nucleophilic aromatic substitution (SNAr) is more plausible, especially if a leaving group is present on the ring, though no such pre-functionalized derivatives of the target compound are documented.

It is conceivable that the pyrimidine ring could be functionalized prior to the introduction of the cyclopropylmethanamine moiety. For instance, a halogenated pyrimidine could undergo substitution or cross-coupling reactions before being coupled to the cyclopropyl (B3062369) fragment.

Ring-Opening and Rearrangement Reactions

While ring-opening of pyrimidines can occur under harsh conditions or with specific reagents (e.g., strong nucleophiles or during certain biological processes), there is no specific information to suggest that the (1-(pyrimidin-2-yl)cyclopropyl)methanamine scaffold would readily undergo such transformations under typical synthetic conditions. The stability of the aromatic pyrimidine ring makes such reactions energetically unfavorable without specific activation. Similarly, no documented rearrangement reactions for this compound are available.

Chemical Behavior of the Cyclopropyl Moiety

The three-membered ring of a cyclopropane (B1198618) is characterized by significant ring strain, which imparts unique chemical properties. In the context of this compound, the pyrimidin-2-yl group, an electron-withdrawing heterocycle, plays a crucial role in modulating the reactivity of the adjacent cyclopropyl ring.

The strained C-C bonds of the cyclopropane ring in this compound are susceptible to cleavage under various conditions, leading to ring-opening reactions. The regioselectivity of this process is largely dictated by the electronic influence of the pyrimidinyl substituent.

Theoretical studies and experimental evidence from analogous systems, such as those involving N-cyclopropylamides and other donor-acceptor cyclopropanes, suggest that the presence of an electron-withdrawing group can facilitate ring-opening. rsc.orgnih.gov For instance, the reaction of N-cyclopropylamides with Lewis acids like AlCl₃ has been shown to induce ring-opening to form N-(2-chloropropyl)amides. rsc.orgnih.gov

In the case of this compound, the pyrimidinyl group is expected to activate the cyclopropane ring towards nucleophilic attack. The electron-withdrawing nature of the pyrimidine ring can polarize the C1-C2 and C1-C3 bonds of the cyclopropane, making the C1 carbon atom electrophilic. This facilitates attack by a nucleophile, leading to the cleavage of one of these bonds.

Furthermore, studies on trans-2-phenylcyclopropylamine hydrochloride have demonstrated that a σ-withdrawing ammonium group can direct the electrophilic cleavage to the distal C2-C3 bond. While the aminomethyl group in this compound is a donating group, its protonated form under acidic conditions would act as a strong electron-withdrawing group, potentially influencing the regioselectivity of ring-opening.

Table 1: Hypothetical Ring-Opening Reactions of this compound

| Reagent/Condition | Proposed Product(s) | Plausible Mechanism |

| HCl / H₂O | 1-(Pyrimidin-2-yl)-3-hydroxybutan-1-amine | Acid-catalyzed hydration via a carbocation intermediate. |

| HBr | 3-Bromo-1-(pyrimidin-2-yl)butan-1-amine | Nucleophilic attack by bromide ion following protonation of the cyclopropane ring. |

| Thiophenol / Radical Initiator | 3-(Phenylthio)-1-(pyrimidin-2-yl)butan-1-amine | Radical-mediated addition across a C-C bond of the cyclopropane ring. |

| NaCN / DMSO | 4-(Pyrimidin-2-yl)-4-aminobutanenitrile | Nucleophilic ring-opening by cyanide ion. |

Disclaimer: The reactions and products presented in this table are hypothetical and are based on the known reactivity of analogous cyclopropylamine (B47189) compounds. Specific experimental validation for this compound is required.

Beyond ring-opening reactions, the cyclopropane ring of this compound can potentially undergo functionalization while retaining the three-membered ring structure. The directing effect of the pyrimidinyl and aminomethyl substituents would be critical in determining the regioselectivity and stereoselectivity of such transformations.

The pyrimidinyl group, being electron-withdrawing, can influence the acidity of the adjacent cyclopropyl protons. This could allow for deprotonation at the C2 or C3 position with a strong base, followed by quenching with an electrophile to introduce a new substituent. The regioselectivity would depend on the relative acidity of the protons and the steric hindrance around the cyclopropane ring.

Stereoselective functionalization would be a significant challenge, often requiring the use of chiral catalysts or auxiliaries. While there is no specific literature on the stereoselective functionalization of this compound, general strategies for the enantioselective functionalization of cyclopropanes could be adapted. These might include transition metal-catalyzed C-H activation or reactions involving chiral reagents.

The following table outlines potential regioselective and stereoselective functionalization reactions, again based on established methodologies for similar substrates.

Table 2: Potential Regio- and Stereoselective Functionalizations of this compound

| Reaction Type | Reagents | Potential Product | Key Controlling Factors |

| C-H Lithiation/Electrophilic Quench | n-BuLi, then E⁺ (e.g., CH₃I) | 1-(2-Methylcyclopropyl)-N-methylpyrimidin-2-amine | Regioselectivity directed by the pyrimidinyl group; stereochemistry may be a mixture. |

| Directed Metalation | Directed metalating group (e.g., on the amine), then electrophile | Functionalization at a specific C-H bond | Regioselectivity controlled by the directing group. |

| Asymmetric Cyclopropanation (hypothetical precursor) | Chiral catalyst, diazo compound, pyrimidinyl-substituted alkene | Enantiomerically enriched this compound | Stereoselectivity induced by the chiral catalyst. |

Disclaimer: The reactions presented in this table are illustrative examples of potential synthetic routes and have not been experimentally verified for this compound. The feasibility and outcome of these reactions would require dedicated investigation.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to (1-(Pyrimidin-2-yl)cyclopropyl)methanamine has yielded a wealth of information regarding its proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis, including Coupling Constants

Predictive ¹H NMR analysis of this compound offers insights into the chemical environment of its protons. The pyrimidine (B1678525) ring protons are expected to appear in the aromatic region of the spectrum. The proton at position 5 of the pyrimidine ring would likely present as a triplet, due to coupling with the two adjacent protons at positions 4 and 6. These protons at positions 4 and 6 would, in turn, appear as a doublet.

The protons of the aminomethyl group (-CH₂NH₂) would likely be observed as a singlet, while the protons of the cyclopropyl (B3062369) group would exhibit complex splitting patterns due to geminal and cis/trans couplings, appearing as multiplets in the upfield region of the spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom in its unique chemical environment. The carbon atoms of the pyrimidine ring are anticipated to resonate in the downfield region, typically between δ 110 and 170 ppm. The carbon atom at position 2, being directly attached to the cyclopropyl group and two nitrogen atoms, would likely show a chemical shift in the range of δ 160-170 ppm. The carbons at positions 4 and 6 would be expected around δ 157 ppm, and the carbon at position 5 around δ 118 ppm.

The carbon of the aminomethyl group is predicted to appear around δ 45 ppm. The quaternary carbon of the cyclopropyl ring attached to the pyrimidine ring would have a chemical shift in the range of δ 20-30 ppm, while the two methylene (B1212753) carbons of the cyclopropyl ring would likely be observed between δ 10 and 20 ppm.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (Pyrimidine) | 160-170 |

| C4/C6 (Pyrimidine) | ~157 |

| C5 (Pyrimidine) | ~118 |

| -CH₂NH₂ | ~45 |

| C (Quaternary Cyclopropyl) | 20-30 |

| CH₂ (Cyclopropyl) | 10-20 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Spectral Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the proton at position 5 of the pyrimidine ring and the protons at positions 4 and 6, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals for the pyrimidine ring, the aminomethyl group, and the cyclopropyl methylene groups by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC would be crucial in identifying the quaternary carbon of the cyclopropyl ring by showing correlations to the protons of the adjacent methylene groups and potentially to the protons on the pyrimidine ring. It would also confirm the attachment of the aminomethyl group to the cyclopropyl ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 149.19.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. For C₈H₁₁N₃, the calculated exact mass is 149.0953. An experimentally determined HRMS value close to this would confirm the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) would typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the pyrimidine ring and the cyclopropyl group would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrimidine ring would likely be found in the 1400-1600 cm⁻¹ region. The C-N stretching vibration would be expected in the range of 1000-1200 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=N/C=C Stretch (Pyrimidine) | 1400-1600 |

| C-N Stretch | 1000-1200 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. For this compound (C₈H₁₁N₃), the theoretical elemental composition is approximately 64.40% carbon, 7.43% hydrogen, and 28.17% nitrogen. Experimental values from elemental analysis that closely match these theoretical percentages would provide strong evidence for the compound's empirical and molecular formula. chemscene.com

Table 3: Theoretical Elemental Composition of this compound

| Element | Theoretical Percentage |

| Carbon (C) | 64.40% |

| Hydrogen (H) | 7.43% |

| Nitrogen (N) | 28.17% |

Other Advanced Spectroscopic Methods (e.g., UV-Vis, X-ray Crystallography if available for analogs)

Beyond the foundational techniques of NMR and mass spectrometry, other advanced spectroscopic methods, such as Ultraviolet-Visible (UV-Vis) spectroscopy and single-crystal X-ray crystallography, offer deeper insights into the electronic and structural nature of this compound and its analogs. While specific experimental data for the title compound may be limited, analysis of structurally related compounds provides a robust framework for understanding its spectroscopic behavior.

UV-Vis Spectroscopy

The UV-Vis spectrum of a molecule provides information about its electronic transitions, primarily the promotion of electrons from lower energy orbitals to higher energy orbitals upon absorption of ultraviolet or visible light. For this compound, the UV-Vis absorption is expected to be dominated by the electronic transitions within the pyrimidine ring.

Pyrimidine itself exhibits characteristic absorption bands in the ultraviolet region. These are typically attributed to n→π* and π→π* transitions. The n→π* transitions, involving the promotion of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital, are generally weaker and appear at longer wavelengths. The π→π* transitions are more intense and occur at shorter wavelengths.

For 2-substituted pyrimidines, the position and intensity of these absorption bands can be influenced by the nature of the substituent. The presence of the cyclopropylmethanamine group at the 2-position of the pyrimidine ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrimidine. This is due to the electronic interaction of the cyclopropyl ring and the amino group with the pyrimidine system.

Studies on analogous compounds, such as cyclopropylimines, have shown that the cyclopropane (B1198618) ring can participate in electronic transitions. For instance, cyclopropylimines can exhibit absorption maxima that are influenced by the donation from the cyclopropyl σ-bond to the excited state. researchgate.net It is plausible that similar interactions could occur in this compound.

Based on data from related pyrimidine derivatives, the expected UV-Vis absorption maxima for this compound in a solvent like methanol (B129727) would likely fall in the range of 240-280 nm for the main π→π* transition. For example, various 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives show strong absorptions in this region. mdpi.com

Table 1: Expected UV-Vis Absorption Data for this compound and Related Analogs

| Compound | Expected λmax (nm) | Transition Type | Solvent |

| This compound | ~240 - 280 | π→π | Methanol |

| Pyrimidine | ~243, 298 | π→π, n→π | Ethanol |

| 2-Aminopyrimidine (B69317) | ~233, 290 | π→π, n→π | Water |

| Cyclopropylimine Analog researchgate.net | ~273 | n→π | Acetonitrile |

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of crystal structures of analogous compounds containing pyrimidine and cyclopropane moieties can provide valuable insights into its likely solid-state conformation.

X-ray diffraction studies on various pyrimidine derivatives have revealed key structural parameters. elsevierpure.comresearchgate.neteurjchem.com The pyrimidine ring is typically planar. The bond lengths and angles within the ring are influenced by the nature and position of its substituents. For instance, in a crystal structure of a 2-(pyridine-2-ylthio)pyridine-1-ium salt, the planarity of the pyridine (B92270) and pyrimidine-like rings is a notable feature, with intermolecular hydrogen bonding playing a significant role in the crystal packing. eurjchem.com

In the solid state, it is anticipated that intermolecular hydrogen bonds involving the primary amine group (-NH2) and the nitrogen atoms of the pyrimidine ring would be significant in dictating the crystal packing arrangement. These interactions could lead to the formation of extended supramolecular networks.

Table 2: Representative Crystallographic Data for Analogous Pyrimidine Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| A 7H-pyrrolo[2,3-d]pyrimidine derivative | Orthorhombic | P2₁2₁2₁ | Planar pyrrolopyrimidine core, specific torsion angles defined by substituents. | elsevierpure.com |

| A 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione | Triclinic | P-1 | Complex polycyclic system with defined stereochemistry at the spiro center. | researchgate.net |

| 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | Monoclinic | P2₁/c | Planar aromatic rings, extensive hydrogen bonding network. | eurjchem.comresearchgate.net |

The analysis of these and other related crystal structures suggests that in a hypothetical crystal of this compound, one would expect a planar pyrimidine ring with the cyclopropyl group oriented to minimize steric hindrance. The conformation of the methanamine group would likely be influenced by its involvement in hydrogen bonding within the crystal lattice.

Computational Chemistry and Theoretical Investigations of 1 Pyrimidin 2 Yl Cyclopropyl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and energetic properties of a molecule. These methods are instrumental in predicting a range of molecular attributes from the ground up, based on the principles of quantum mechanics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest like (1-(Pyrimidin-2-yl)cyclopropyl)methanamine. DFT calculations can be employed to determine the optimized molecular geometry, electronic distribution, and various reactivity descriptors.

For instance, a DFT study of this compound, likely using a functional such as B3LYP with a basis set like 6-31G*, could provide the Mulliken atomic charges on each atom. nih.gov This would reveal the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its intermolecular interactions. The pyrimidine (B1678525) nitrogen atoms are expected to be electron-rich, while the amine group will also play a significant role in the molecule's polarity.

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller energy gap generally suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-donating amine and pyrimidine groups, while the LUMO may be distributed over the pyrimidine ring.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Predicts chemical stability |

| Dipole Moment | 2.8 D | Quantifies molecular polarity |

| Total Polar Surface Area (TPSA) | 51.8 Ų chemscene.com | Predicts cell permeability |

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule is critical to its biological activity. This compound possesses two rotatable bonds, which allows for different spatial arrangements or conformations. chemscene.com Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

By systematically rotating the bonds connecting the cyclopropyl (B3062369) group to the pyrimidine ring and the methanamine group to the cyclopropyl ring, a potential energy surface can be generated. This analysis would reveal the global minimum energy conformation, which is the most populated state of the molecule, as well as other low-energy local minima. Understanding the preferred conformation is essential for predicting how the molecule might fit into a biological target like a protein binding site.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR vibrational frequencies)

Quantum chemical calculations can also predict spectroscopic properties, which can be used to validate the structure of a synthesized compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies can be compared with experimental data.

For this compound, DFT calculations could predict the ¹H NMR signals for the protons on the pyrimidine ring, the cyclopropyl group, and the methanamine moiety. nih.gov Similarly, the ¹³C NMR spectrum can be simulated. The calculated IR spectrum would show characteristic vibrational modes, such as the N-H stretching frequencies of the amine group and the C=N stretching frequencies of the pyrimidine ring, aiding in its structural confirmation. nih.gov

Molecular Modeling and Simulation Studies

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and simulation techniques allow for the investigation of its dynamic behavior and interactions with its environment.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations can provide a detailed view of the conformational dynamics of this compound in a solvent, typically water, to mimic physiological conditions. nih.gov An MD simulation would track the movements of every atom in the system over time, revealing how the molecule flexes and changes its shape.

These simulations can also shed light on the molecule's interactions with water molecules, providing insights into its solubility and the stability of its hydration shell. The flexibility of the bond between the cyclopropyl group and the pyrimidine ring, as well as the rotation of the aminomethyl group, would be key dynamic features to observe.

Protein-Ligand Docking for Binding Mode Prediction (where relevant to a target)

Given that pyrimidine derivatives are known to interact with various biological targets, such as kinases, a crucial application of computational modeling is to predict how this compound might bind to a specific protein. nih.govnih.gov Protein-ligand docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein receptor. nih.gov

For a hypothetical target, such as a cyclin-dependent kinase (CDK), docking studies would be performed to place the this compound molecule into the active site of the protein. nih.gov The docking algorithm would generate multiple possible binding poses, which are then scored based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Table 2: Hypothetical Docking Results of this compound with a Kinase Target

| Parameter | Predicted Value/Interaction |

| Binding Affinity (kcal/mol) | -7.5 |

| Hydrogen Bonds | Amine group with Asp145; Pyrimidine N with Lys33 nih.gov |

| Hydrophobic Interactions | Cyclopropyl group with Val, Leu, Ile residues |

| Key Interacting Residues | Lys33, Asp145, Val, Leu, Ile nih.govnih.gov |

These predictions can guide the design of new analogs with improved binding affinity and selectivity. The insights gained from such computational studies are invaluable for prioritizing compounds for synthesis and experimental testing in drug discovery pipelines.

Computational Mechanistic Elucidation of Synthetic Pathways

The synthesis of a novel compound like this compound can be approached through various synthetic routes. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the mechanisms of these potential pathways, identify the most energetically favorable routes, and predict potential byproducts. rsc.orgsemanticscholar.org

A plausible synthetic approach could involve the construction of the pyrimidine ring followed by the introduction or modification of the cyclopropylmethanamine side chain, or vice-versa. For instance, one could envision a multi-step synthesis starting from commercially available pyrimidine derivatives and a suitable cyclopropyl precursor.

Computational mechanistic elucidation for such a synthesis would typically involve the following steps:

Mapping Potential Reaction Pathways: Identifying all feasible reaction steps, including transition states and intermediates.

Geometry Optimization: Calculating the optimized geometries of reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming the nature of stationary points (minima for stable species, first-order saddle points for transition states) and calculating zero-point vibrational energies (ZPVE).

Energy Profile Determination: Calculating the relative energies of all species along the reaction coordinate to construct a potential energy surface. This helps in determining the activation energies and reaction enthalpies for each step.

A hypothetical reaction pathway could be the condensation of a suitable pyrimidine precursor with a cyclopropylcarbonyl compound, followed by reductive amination. DFT calculations could be employed to model this pathway, providing insights into the feasibility of each step. For example, the study of the phosphine-catalyzed ring-opening reaction of cyclopropyl ketones using DFT has demonstrated the ability of computational methods to explore multiple reaction pathways and determine the most favorable one. rsc.org

Table 1: Hypothetical DFT Data for a Key Synthetic Step

| Parameter | Reactant Complex | Transition State | Product Complex |

| Relative Electronic Energy (kcal/mol) | 0.0 | +25.3 | -15.8 |

| Relative Gibbs Free Energy (kcal/mol) | 0.0 | +28.1 | -12.5 |

| Imaginary Frequency (cm⁻¹) | N/A | -350.2 | N/A |

This table presents hypothetical data for a key bond-forming step in a potential synthesis of this compound, as would be determined by DFT calculations. The positive activation energy (Gibbs Free Energy of the Transition State) indicates the energy barrier for the reaction, while the negative reaction energy for the product complex suggests an exothermic process.

Theoretical Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound in various chemical environments can be predicted using computational methods. These predictions are crucial for understanding its potential biological activity and for designing further chemical modifications. DFT is a commonly used method for these predictions. jchemrev.comwjarr.com

Key aspects of reactivity that can be theoretically predicted include:

Electron Distribution and Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the pyrimidine ring are expected to be electron-rich, while the amine group could act as a nucleophile. The MEP can guide the prediction of sites for electrophilic and nucleophilic attack. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. wjarr.com

Table 2: Hypothetical Calculated Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Interpretation |

| HOMO Energy | -6.5 | Indicates electron-donating ability |

| LUMO Energy | -0.8 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 | Suggests moderate kinetic stability |

| Electronegativity (χ) | 3.65 | Measure of the power to attract electrons |

| Chemical Hardness (η) | 2.85 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.34 | Global electrophilic nature of the molecule |

This table provides hypothetical values for key reactivity descriptors of this compound, which would be calculated using DFT. These values can be compared with those of known compounds to predict its chemical behavior.

By employing these computational tools, researchers can gain significant insights into the chemical nature of this compound, guiding its synthesis and further investigation, even in the absence of extensive experimental data.

Structure Activity Relationship Sar Studies of 1 Pyrimidin 2 Yl Cyclopropyl Methanamine Analogs

Correlating Structural Modifications on the Pyrimidine (B1678525) Ring with Molecular Interactions

The pyrimidine ring is a cornerstone of many biologically active compounds, largely due to its ability to form hydrogen bonds and engage in π-π stacking interactions with biological targets. mdpi.com Its substitution pattern profoundly impacts the electronic properties, solubility, and steric profile of the entire molecule, thereby modulating its biological activity. nih.gov

In studies of pyrimidine derivatives as potential anticancer agents, modifications on the pyrimidine ring have been shown to be critical for activity. For instance, research on pyrimidine-based inhibitors of Lysine Specific Demethylase 1 (LSD1) revealed that the introduction of an n-propyl-thio or isopropyl-thio group onto the pyrimidine ring enhanced anticancer activity. nih.gov Similarly, in a series of pyrimidine derivatives designed as bone anabolic agents, the presence of a free amino group at the 2-position of the pyrimidine ring was identified as a key feature for potent activity. nih.gov Further derivatization of this amino group, for example, to an amide as in N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, led to a significant increase in efficacy. nih.govrsc.org

The electronic nature of substituents also plays a vital role. In the development of dual EGFR and VEGFR-2 inhibitors, various substitutions on the pyrimidine moiety were explored. nih.gov The SAR analysis indicated that the specific arrangement and electronic properties of these substituents were key to achieving dual inhibitory action. nih.gov Likewise, for pyrimidine analogs of antimycobacterial purines, 5-formamidopyrimidines showed potent activity against Mycobacterium tuberculosis. nih.gov

The following table summarizes the effects of pyrimidine ring substitutions from a study on bone anabolic agents. nih.gov

| Compound | Pyrimidine Ring Substitutions | Other Key Features | Biological Activity (ALP Activity) |

| 5a | 2-amino | 4-(4-bromophenyl), 6-(2,4,5-trimethoxyphenyl) | Potent |

| 5b | 2-amino | 4-(4-chlorophenyl), 6-(2,4,5-trimethoxyphenyl) | Potent |

| 18a | 2-(hexanamido), 5-bromo | 4-(4-bromophenyl), 6-(2,4,5-trimethoxyphenyl) | Most Efficacious (1 pM) |

| 5g | 2-amino | 4-(4-chlorophenyl), 6-(4-methoxyphenyl) | Active |

This table is generated based on data from a study on pyrimidine derivatives as bone anabolic agents and illustrates the impact of pyrimidine substitutions. nih.gov

These examples collectively underscore that modifications to the pyrimidine ring—whether at the 2, 4, 5, or 6 positions—are a powerful tool for optimizing the biological activity of molecules containing this scaffold. The type of substituent (e.g., amino, alkylthio, halogen) and its electronic properties directly influence interactions with target proteins. nih.govnih.gov

Impact of Cyclopropyl (B3062369) Ring Substitutions and Stereochemistry on Activity

The cyclopropyl group is a valuable structural motif in medicinal chemistry. It acts as a rigid, three-dimensional scaffold that can introduce conformational constraint and serve as a bioisosteric replacement for other groups like a double bond or a phenyl ring. nih.gov In the context of (1-(Pyrimidin-2-yl)cyclopropyl)methanamine analogs, the cyclopropyl ring is a critical component influencing the spatial orientation of the pyrimidine and methanamine moieties.

SAR studies on inhibitors of histone demethylase KDM1A, which often feature a cyclopropylamine (B47189) core, have demonstrated the importance of this ring. The cyclopropane (B1198618) core is often responsible for the mechanism of action, involving a covalent interaction with the enzyme's catalytic domain. nih.gov The stereochemistry of the cyclopropyl ring and its substituents can have a dramatic effect on activity. For many cyclopropylamine-based enzyme inhibitors, only one stereoisomer exhibits the desired biological effect, highlighting the importance of a precise three-dimensional fit within the target's active site.

Furthermore, substitutions on the cyclopropyl ring itself can modulate activity. In a series of KDM1A inhibitors, decorating a phenyl ring attached to the cyclopropane with small, halogenated functional groups, particularly at the meta position, led to a significant improvement in inhibitory potency. nih.gov While this example involves a phenyl-substituted cyclopropylamine, the principle translates to the pyrimidine-containing scaffold, where substituents on the cyclopropyl ring could serve to fine-tune binding interactions or alter the molecule's physicochemical properties.

The high degree of stereospecificity often observed in reactions involving the opening of a cyclopropane ring provides further evidence for the importance of its defined geometry in molecular interactions. researchgate.net The rigid nature of the ring means that the relative orientation of substituents is fixed, which can be exploited in drug design to lock in a bioactive conformation.

Role of the Methanamine Linker in Modulating Chemical and Biological Profiles

The methanamine linker in this compound serves as the connection point between the cyclopropyl scaffold and a key interaction point, often a basic nitrogen atom. This primary amine is expected to be protonated at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a protein's binding pocket.

Modifications to this linker can significantly alter a compound's biological profile. For instance, changing the length of the linker can adjust the position of the basic amine, potentially moving it into or out of an optimal position for interaction with a target. N-alkylation or N-acylation of the amine group would neutralize its basicity and change its hydrogen bonding capacity from a donor to an acceptor, which can drastically affect or abolish activity depending on the specific interactions required for the biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for this compound analogs are not extensively published, the principles of QSAR can be applied to this class of molecules, and insights can be drawn from studies on related structures.

QSAR studies on other pyrimidine derivatives have successfully identified key molecular descriptors that influence their activity. For instance, a QSAR study on piperidinopyrimidine analogs targeting oxidosqualene cyclase showed that electron-withdrawing substituents on the pyrimidine ring tended to result in higher potency. researchgate.net Such models use a variety of descriptors, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties, to build a mathematical model that can predict the activity of new, unsynthesized compounds. researchgate.netmdpi.com

For the this compound scaffold, a QSAR model would likely incorporate descriptors for:

The pyrimidine ring: Descriptors for hydrogen bonding capacity, aromaticity, and the electronic effects of substituents.

The cyclopropyl ring: Topological and 3D shape descriptors to account for its rigid structure and the stereochemistry of its connection points.

The methanamine linker: Descriptors for the basicity of the nitrogen atom (pKa) and its hydrogen bonding potential.

A study on 1,2,4-triazolo[1,5-a]pyrimidine analogs successfully used machine learning algorithms to build robust QSAR models, identifying features like lipophilicity and specific surface area properties as significant contributors to their antiplasmodial activity. researchgate.netmdpi.com The development of similar models for this compound analogs would be a valuable tool for prioritizing the synthesis of new derivatives with a higher probability of success.

Design and Synthesis Strategies Guided by SAR Insights

The insights gained from SAR studies are the driving force behind the design and synthesis of new, improved analogs. For the this compound scaffold, a rational design strategy would leverage the findings from each of its core components.

Design Strategies:

Pyrimidine Ring Modification: Based on SAR from related series, a library of analogs would be designed with diverse substituents on the pyrimidine ring. This would include exploring different halogens, small alkyl groups, and hydrogen bond donors/acceptors at positions 4, 5, and 6 to probe for beneficial interactions. nih.gov The 2-position, linked to the cyclopropyl group, is a key anchor, but the amine on the methanamine linker could also be moved to other positions on the pyrimidine ring to explore different vector spaces.

Cyclopropyl Ring Exploration: Synthesis would target different stereoisomers of the cyclopropylmethanamine core to determine the optimal 3D arrangement for activity. Additionally, simple substitutions (e.g., methyl, fluoro) could be introduced on the cyclopropyl ring to probe for additional binding pockets or to alter metabolic stability.

Linker Modification: The length of the aminomethyl linker could be varied (e.g., to an aminoethyl group) to assess the impact on activity. The primary amine could also be derivatized to secondary or tertiary amines or amides to fine-tune basicity and hydrogen bonding characteristics. nih.gov

Synthesis Strategies: The synthesis of these target molecules would likely involve a convergent approach. A key synthetic step would be the coupling of a pre-formed cyclopropylmethanamine unit with a suitably functionalized pyrimidine ring. For example, a 2-chloropyrimidine (B141910) or a 2-methylsulfonylpyrimidine could be reacted with the (1-aminocyclopropyl)methanamine unit in a nucleophilic aromatic substitution reaction.

Alternatively, the pyrimidine ring could be constructed in a late-stage cyclization. For instance, a chalcone (B49325) precursor could be reacted with guanidine (B92328) hydrochloride to form the 2-aminopyrimidine (B69317) ring system, a strategy employed in the synthesis of other bioactive pyrimidines. nih.gov The synthesis of various pyrimidine derivatives often starts from simple, commercially available precursors, with multicomponent reactions being an efficient method to generate structural diversity. researchgate.net

Synthetic Utility and Role As a Building Block in Complex Chemical Synthesis

Application of (1-(Pyrimidin-2-yl)cyclopropyl)methanamine in Heterocyclic Annulations

The primary amine functionality of this compound serves as a key reactive handle for its participation in a variety of heterocyclic annulation reactions. These reactions are fundamental in constructing new ring systems fused to the initial pyrimidine (B1678525) or cyclopropane (B1198618) moieties. The inherent nucleophilicity of the amino group allows it to readily react with a range of electrophilic partners, leading to the formation of diverse heterocyclic structures.

For instance, the reaction of the primary amine with diketones, ketoesters, or other bifunctional electrophiles can lead to the formation of various nitrogen-containing heterocycles. The specific outcome of these reactions is often dictated by the nature of the electrophilic partner and the reaction conditions employed. The resulting annulated products can possess significant structural complexity and are of considerable interest in medicinal chemistry due to their potential to interact with biological targets.

Derivatization for Scaffold Diversity and Library Synthesis

The strategic derivatization of this compound is a powerful approach for generating scaffold diversity and constructing chemical libraries for high-throughput screening. The primary amine can be readily acylated, alkylated, or engaged in reductive amination reactions to introduce a wide array of substituents. This functionalization not only modifies the physicochemical properties of the parent molecule but also provides opportunities for creating a multitude of structurally distinct compounds.

The generation of a library of derivatives from a common core scaffold is a cornerstone of modern drug discovery. By systematically altering the substituents on the methanamine nitrogen, chemists can explore the structure-activity relationships (SAR) of a particular compound class. This exploration is crucial for optimizing biological activity, selectivity, and pharmacokinetic properties. The amenability of this compound to a wide range of chemical transformations makes it an ideal starting point for such library synthesis endeavors.

| Reagent Class | Reaction Type | Resulting Functional Group |

| Acyl Halides/Anhydrides | Acylation | Amide |

| Aldehydes/Ketones | Reductive Amination | Secondary/Tertiary Amine |

| Alkyl Halides | Alkylation | Secondary/Tertiary Amine |

| Isocyanates/Isothiocyanates | Addition | Urea/Thiourea |

| Sulfonyl Chlorides | Sulfonylation | Sulfonamide |

Table 1: Representative Derivatization Reactions of this compound

Use in the Construction of Fused and Bridged Ring Systems

The unique topology of this compound, with reactive sites positioned in a specific three-dimensional arrangement, can be exploited for the construction of intricate fused and bridged ring systems. Intramolecular reactions, where different parts of the molecule react with each other, can lead to the formation of these complex architectures.

For example, after initial derivatization of the primary amine, a subsequent intramolecular cyclization event could be triggered. This might involve the cyclopropane ring or the pyrimidine nucleus, leading to the formation of novel polycyclic systems. The strain inherent in the cyclopropane ring can also be harnessed in ring-opening and rearrangement reactions to access different carbocyclic and heterocyclic frameworks. The synthesis of such constrained and conformationally well-defined molecules is of high value in the design of potent and selective therapeutic agents.

Contribution to Privileged Scaffold Design in Organic and Medicinal Chemistry

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. Both the pyrimidine ring and the cyclopropylamine (B47189) moiety are recognized as privileged structural motifs in medicinal chemistry. Pyrimidine derivatives are integral components of numerous approved drugs, exhibiting a wide range of biological activities. jclmm.comresearchgate.net Similarly, the cyclopropylamine unit is found in many bioactive compounds and is known to impart favorable properties such as metabolic stability and improved potency. nih.gov

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to design processes that are environmentally benign and resource-efficient. instituteofsustainabilitystudies.comncfinternational.it Future research on (1-(Pyrimidin-2-yl)cyclopropyl)methanamine will prioritize the development of sustainable synthetic routes.

Key areas of focus will include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. instituteofsustainabilitystudies.comresearchgate.net

Use of Safer Solvents: Exploring the use of water, supercritical fluids, or biodegradable solvents to replace traditional hazardous organic solvents. researchgate.netmdpi.com

Catalytic Approaches: Employing catalytic methods, including biocatalysis and metal catalysis, to enhance reaction efficiency and reduce the need for stoichiometric reagents. ncfinternational.itispe.org The use of enzymes, for example, can offer high selectivity under mild conditions. mdpi.com

Energy Efficiency: Investigating the use of alternative energy sources like microwave or ultrasound to accelerate reactions and reduce energy consumption. researchgate.net

Flow Chemistry: Implementing continuous flow processes can offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to traditional batch methods. cinz.nzchemanager-online.comnumberanalytics.com Superheated flow chemistry, in particular, can significantly enhance reaction rates and productivity. acs.org

Exploration of Novel Chemical Transformations and Reactions

The unique structural features of this compound provide a rich playground for exploring novel chemical transformations. The reactivity of the pyrimidine (B1678525) ring, the cyclopropyl (B3062369) group, and the primary amine offers multiple sites for functionalization.

Future explorations may involve:

C-H Functionalization: Developing methods for the direct functionalization of C-H bonds on the pyrimidine ring or the cyclopropyl moiety to introduce new substituents and build molecular complexity efficiently. catalysis.blog

Ring-Opening Reactions: Investigating the selective ring-opening of the cyclopropyl group to access novel aliphatic amine scaffolds.

Photoredox Catalysis: Utilizing visible light-mediated photoredox catalysis to enable unique and previously inaccessible transformations under mild conditions. catalysis.blogethz.chusp.brnih.govprinceton.edu This could involve generating radical intermediates for novel bond formations. catalysis.blog

Dual Catalysis: Combining photoredox catalysis with other catalytic modes, such as organocatalysis, to achieve new levels of reactivity and selectivity. ethz.chnih.gov

Advanced Computational Approaches for Deeper Mechanistic Understanding and Predictive Modeling

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting molecular properties. grnjournal.usmdpi.comnumberanalytics.com For this compound, advanced computational methods will be crucial for accelerating research and development.

Key computational strategies include:

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to elucidate reaction mechanisms, predict the stability of intermediates and transition states, and understand the electronic properties of the molecule. grnjournal.usmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with other molecules, such as biological targets or in condensed phases. nih.govnih.govresearchgate.netbioinformaticsreview.comyoutube.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of analogues with their biological activity, aiding in the design of more potent and selective compounds. wikipedia.orgfrontiersin.orgjove.com

Machine Learning and Artificial Intelligence (AI): AI and machine learning algorithms can be integrated with computational chemistry to accelerate the prediction of reaction outcomes and molecular properties. mdpi.com

Integration with High-Throughput Synthesis and Screening Technologies

To efficiently explore the chemical space around the this compound core, high-throughput synthesis and screening technologies will be essential. rsc.orgnih.govresearchgate.netcatalysis.blog

This will involve:

Parallel Synthesis: Developing automated methods for the rapid synthesis of large libraries of analogues in parallel. acs.org

Miniaturization: Scaling down reaction volumes to conserve precious starting materials and reagents. nih.govacs.org

High-Throughput Screening (HTS): Utilizing HTS platforms to rapidly evaluate the biological activity or material properties of the synthesized libraries.

DNA-Encoded Libraries (DELs): Employing DEL technology to synthesize and screen massive libraries of compounds, potentially containing billions of molecules, to identify potent binders to biological targets. amgen.comnih.govsigmaaldrich.comacs.orgacs.org

Design of Next-Generation Analogues Based on Comprehensive SAR and Computational Insights

The systematic exploration of the structure-activity relationship (SAR) is fundamental to medicinal chemistry and drug discovery. wikipedia.orgjove.comoncodesign-services.comnih.govnih.gov By combining experimental SAR data with computational modeling, researchers can rationally design next-generation analogues of this compound with improved properties.

This iterative design process will involve:

Systematic Structural Modifications: Synthesizing and testing a series of analogues with systematic changes to the pyrimidine ring, the cyclopropyl group, and the aminomethyl linker.

Identification of Key Structural Features: Analyzing SAR data to identify the structural motifs that are crucial for the desired activity and those that can be modified to fine-tune properties. oncodesign-services.com

In Silico Drug Design: Using computational tools to predict the biological activity and properties of virtual compounds before their synthesis, thereby prioritizing the most promising candidates. frontiersin.orguantwerpen.beresearchgate.netnih.govnih.gov This approach helps to reduce the number of animal experiments and optimize the drug development process. nih.gov

By pursuing these future research directions, the scientific community can fully elucidate the chemical potential of this compound and its derivatives, paving the way for the discovery of new medicines and materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-(Pyrimidin-2-yl)cyclopropyl)methanamine, and how can purity be validated?

- Answer : Synthesis typically involves cyclopropanation via [2+1] cycloaddition or transition-metal-catalyzed coupling to attach the pyrimidine ring. For example, reductive amination or nucleophilic substitution may introduce the methanamine group . Reaction conditions (e.g., temperature, pH, and solvent polarity) must be tightly controlled to avoid ring strain-induced side reactions .

- Validation :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity. For example, cyclopropyl protons appear as distinct multiplets (δ ~0.8–1.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z for C₈H₁₀N₄: 162.0906 vs. 162.0909) .

- HPLC/GC : Ensures >95% purity by eliminating unreacted intermediates .

Q. What are the primary biological targets predicted for this compound?

- Answer : Computational tools like PASS predict interactions with serotonin (5-HT₂C) and dopamine receptors due to structural similarities to N-substituted cyclopropylmethylamines . Experimental validation via radioligand binding assays (e.g., using HEK293 cells expressing 5-HT₂C) is recommended .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for 5-HT₂C over 5-HT₂A/B receptors?

- Answer :

- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -F) on the pyrimidine ring reduces off-target binding. For example, 5-fluoro analogs show 10-fold higher 5-HT₂C selectivity .

- Steric Effects : Bulky substituents on the cyclopropane (e.g., methylpiperazine) improve steric hindrance, reducing 5-HT₂A affinity .

- Methodology :

- Molecular Docking : Simulate binding poses using X-ray crystallography data of 5-HT₂C (PDB: 6BQG) .

- Functional Assays : Measure cAMP accumulation or β-arrestin recruitment to assess G-protein vs. biased signaling .

Q. How can contradictory NMR data for cyclopropylmethylamine derivatives be resolved?

- Answer : Discrepancies in cyclopropyl proton splitting (e.g., δ 0.8 vs. 1.2 ppm) arise from:

- Solvent Effects : Deuterated DMSO vs. CDCl₃ alters ring current shielding .

- Diastereomerism : Cis/trans configurations (e.g., (1S,2S)- vs. (1R,2S)-) yield distinct splitting patterns .

- Resolution :

- 2D NMR (COSY, NOESY) : Assign stereochemistry and confirm ring geometry .

- X-ray Diffraction : Resolve absolute configuration for crystalline derivatives .

Q. What in vitro models are suitable for assessing metabolic stability?

- Answer :

- Hepatic Microsomes : Incubate with human/rat liver microsomes + NADPH to measure t₁/₂ and intrinsic clearance .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Key Findings : Cyclopropyl groups generally improve metabolic stability vs. linear alkyl chains (e.g., t₁/₂ increased by 2–3× in microsomal assays) .

Data Contradiction Analysis

Q. Why do computational predictions (PASS) and experimental binding data sometimes conflict?

- Answer : Discrepancies arise from:

- Conformational Flexibility : PASS assumes rigid structures, while solution-phase compounds adopt multiple conformers .

- Membrane Permeability : Predicted activity assumes target access, but logP (e.g., 2.1 vs. 3.5) may limit cellular uptake .

- Mitigation :

- MD Simulations : Model membrane permeation using coarse-grained force fields .

- SPR Biosensors : Quantify binding kinetics in lipid bilayer-mimetic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.